![molecular formula C9H8ClFO3 B1455931 3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid CAS No. 1181561-52-3](/img/structure/B1455931.png)
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
The closest compounds I found are 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid . These compounds contain a phenyl ring with chlorine and fluorine substituents, similar to the compound you asked about.
Molecular Structure Analysis
The molecular structures of 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid are available in the references. These structures might give you an idea of what the structure of your compound could look like.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-fluorophenylboronic acid and 2-chloro-6-fluorophenylacetic acid are available in the references. These properties might give you an idea of what the properties of your compound could be.
Scientific Research Applications
Agriculture
“3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid” may have potential applications in agriculture as a precursor for the synthesis of herbicides. Its structural analogs have been shown to exhibit herbicidal activity, particularly against gramineous weeds and broadleaf species . The compound could be used to develop new herbicides that are more selective and environmentally friendly.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the tyrosine degradation pathway .
Mode of Action
It can be inferred that the compound might interact with its targets through a mechanism similar to that of other organoboron compounds, which involves the formation of covalent bonds with target molecules .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHYXRNPRMLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-2-hydroxypropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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